molecular formula C9H12BrN3O3 B1444936 5-bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine CAS No. 1249309-23-6

5-bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine

Cat. No.: B1444936
CAS No.: 1249309-23-6
M. Wt: 290.11 g/mol
InChI Key: FCKDYOZYGDBJRZ-UHFFFAOYSA-N
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Description

5-bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine is a chemical compound with the molecular formula C9H12BrN3O3 and a molecular weight of 290.11 g/mol . This compound is characterized by the presence of a bromine atom, an ethoxyethyl group, and a nitro group attached to a pyridine ring. It is primarily used in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine typically involves the following steps:

    Bromination: The introduction of a bromine atom into the pyridine ring is achieved through a bromination reaction. This can be done using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Nitration: The nitro group is introduced via nitration, which involves the reaction of the brominated pyridine with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Ethoxyethylation: The ethoxyethyl group is introduced through an alkylation reaction. This can be achieved by reacting the nitrated and brominated pyridine with an ethoxyethyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide, potassium carbonate).

    Reduction Reactions: Reducing agents (e.g., hydrogen gas, metal hydrides), catalysts (e.g., palladium on carbon).

    Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).

Major Products Formed

    Substitution Reactions: Formation of substituted pyridinamine derivatives.

    Reduction Reactions: Formation of 5-bromo-N-(2-ethoxyethyl)-3-amino-2-pyridinamine.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

5-bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom and ethoxyethyl group can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-nitropyridine: Lacks the ethoxyethyl group, making it less versatile in certain synthetic applications.

    N-(2-ethoxyethyl)-3-nitropyridin-2-amine: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    5-bromo-N-(2-methoxyethyl)-3-nitro-2-pyridinamine: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group, which can influence its physical and chemical properties.

Uniqueness

5-bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-bromo-N-(2-ethoxyethyl)-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O3/c1-2-16-4-3-11-9-8(13(14)15)5-7(10)6-12-9/h5-6H,2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKDYOZYGDBJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNC1=C(C=C(C=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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